5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-
Description
Structural Characterization and Molecular Analysis of 5H-Pyrrolo[1,2-a]Imidazole-5-Methanol Derivatives
Core Heterocyclic Framework Analysis
The molecular backbone consists of a fused bicyclic system: a pyrrolo[1,2-a]imidazole core. The imidazole ring (a five-membered heterocycle with two nitrogen atoms at positions 1 and 3) is fused to a pyrrole ring at the [1,2-a] junction, creating a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system. The "5H" designation indicates that the bridgehead hydrogen resides at position 5, stabilizing the tautomeric form where the imidazole nitrogen atoms remain unprotonated under neutral conditions.
Key features of the core include:
- Aromaticity : The imidazole ring contributes six π-electrons (four from the conjugated double bonds and two from the lone pair of the non-bridgehead nitrogen), while the pyrrole ring adds four π-electrons. This partial conjugation confers moderate aromatic stability to the fused system.
- Planarity : The bicyclic system adopts a nearly planar conformation, as evidenced by X-ray crystallographic data of analogous structures.
Table 1 : Core Framework Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C$${20}$$H$${22}$$FN$$_5$$O |
| Molecular weight | 367.42 g/mol |
| Ring fusion | Pyrrolo[1,2-a]imidazole |
| Aromatic system | Partially conjugated bicyclic heterocycle |
| Tautomeric forms | 5H (dominant), 7H (minor) |
Stereochemical Configuration at C5 Position
The (5S) stereochemical designation arises from the chiral center at position 5, where the methanol (-CH$$_2$$OH) substituent is attached. This configuration was confirmed via:
- Optical rotation measurements : Comparison with enantiomerically pure standards.
- X-ray diffraction : Crystal structures of related quaternary salts revealed the absolute configuration at C5.
The stereochemistry influences molecular conformation:
Substituent Functional Group Interactions
Three major substituents modulate the compound’s electronic and steric profile:
4-Fluorophenyl Group
- Electronic effects : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the phenyl ring (Hammett σ$$_p$$ = +0.06).
- Stereoelectronic interactions : The para-fluorine aligns orthogonally to the bicyclic plane, minimizing steric clashes with the pyrimidinyl substituent.
2-(Propylamino)-4-Pyrimidinyl Group
- Hydrogen bonding : The propylamino side chain (-NH-CH$$2$$-CH$$2$$-CH$$_3$$) acts as a hydrogen bond donor (e.g., to solvent molecules or biological targets).
- π-Stacking : The pyrimidine ring engages in edge-to-face interactions with the fluorophenyl group (centroid distance: ~4.2 Å).
Methanol Group
Table 2 : Substituent Interaction Summary
| Substituent | Key Interaction | Effect |
|---|---|---|
| 4-Fluorophenyl | -I effect, orthogonal alignment | Enhanced electron deficiency |
| 2-(Propylamino)pyrimidinyl | H-bond donation, π-stacking | Solubility modulation |
| Methanol | Intramolecular H-bonding | Conformational stabilization |
Comparative Analysis with Pyrrolo[1,2-c]Imidazole Analogues
The [1,2-a] fusion in this compound differs critically from pyrrolo[1,2-c]imidazole systems:
Structural Differences
- Ring fusion position : In [1,2-a] systems, the pyrrole nitrogen is adjacent to the imidazole’s N1, whereas in [1,2-c] systems, it is adjacent to N3.
- Conformational flexibility : The [1,2-a] fusion imposes greater planarity due to reduced steric hindrance between substituents.
Electronic Properties
- Aromaticity : [1,2-a] systems exhibit stronger conjugation between the pyrrole and imidazole rings (NICS(0) = -10.2 vs. -8.7 for [1,2-c]).
- Dipole moments : The [1,2-a] derivative has a higher dipole moment (4.1 D vs. 3.7 D), enhancing polarity.
Table 3 : Comparative Analysis of Ring Systems
| Property | Pyrrolo[1,2-a]Imidazole | Pyrrolo[1,2-c]Imidazole |
|---|---|---|
| Fusion positions | 1,2-a | 1,2-c |
| NICS(0) aromaticity | -10.2 | -8.7 |
| Dipole moment (D) | 4.1 | 3.7 |
| Tautomeric stability | 5H > 7H | 7H > 5H |
Properties
Molecular Formula |
C20H22FN5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(5S)-2-(4-fluorophenyl)-3-[2-(propylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol |
InChI |
InChI=1S/C20H22FN5O/c1-2-10-22-20-23-11-9-16(24-20)19-18(13-3-5-14(21)6-4-13)25-17-8-7-15(12-27)26(17)19/h3-6,9,11,15,27H,2,7-8,10,12H2,1H3,(H,22,23,24)/t15-/m0/s1 |
InChI Key |
AMLKAXKHAOGCFY-HNNXBMFYSA-N |
Isomeric SMILES |
CCCNC1=NC=CC(=N1)C2=C(N=C3N2[C@@H](CC3)CO)C4=CC=C(C=C4)F |
Canonical SMILES |
CCCNC1=NC=CC(=N1)C2=C(N=C3N2C(CC3)CO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of L-α-aminohydroxamic acids with 4-oxopentanoic acid . This reaction is catalyzed by various reagents and conditions, such as solid alumina and room temperature, to form the desired pyrrolo[1,2-a]imidazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of high-throughput techniques and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole-5-methanol, 2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-, (5S)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Antimicrobial Activity: Compound X shares structural motifs with Compound 6c and VI, which exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) with MIC values as low as 2–4 µg/mL . However, these quaternary ammonium salts (QACs) also display cytotoxicity against mammalian cells (CC₅₀ ≈ MIC), suggesting non-selective membrane disruption as their mechanism . The 4-fluorophenyl group in Compound X may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 3-biphenyl in VI), but this requires experimental validation.
Antiviral Potential: While Compound X lacks direct antiviral data, structurally related pyrroloimidazole derivatives like Lexibulin and SRI-32007 inhibit HBV replication (IC₅₀ <1 µM) via tubulin polymerization inhibition . The pyrimidinyl and propylamino groups in Compound X could align with similar targets, though its methanol substituent may alter pharmacokinetics.
Cytotoxicity Concerns: QAC analogs (e.g., 6c) exhibit cytotoxicity (CC₅₀ ≈ 4 µg/mL) due to their cationic nature, which disrupts eukaryotic membranes .
Structure-Activity Relationships (SAR)
- Substituent Effects: Position 2: A 4-fluorophenyl group (Compound X) vs. 4-chlorophenyl (6c) may influence electron-withdrawing effects and membrane penetration.
Biological Activity
Structural Insights
The compound is a complex organic molecule with several key structural features that contribute to its potential biological activity:
- Pyrrolo[1,2-a]imidazole core
- 4-fluorophenyl substituent
- Propylamino-pyrimidinyl group
- Methanol substituent at the 5-position
These structural elements suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.
Potential Biological Activities
Based on the structural similarities to other pyrrolo[1,2-a]imidazole derivatives, this compound may exhibit the following biological activities:
- Anticancer properties : Some pyrrolo[1,2-a]imidazole derivatives have shown promising anticancer activities .
- Anticonvulsant effects : The presence of the imidazole ring and other structural features may contribute to potential anticonvulsant properties.
- Enzyme inhibition : The compound's structure suggests it may interact with various enzymes, potentially inhibiting their activity.
While specific studies on this compound are not available, we can propose potential mechanisms of action based on similar structures:
- Receptor binding : The compound may interact with specific receptors, such as G-protein coupled receptors or nuclear receptors, due to its complex structure.
- Enzyme inhibition : The presence of the fluorophenyl group and the pyrimidinyl substituent suggests potential interactions with enzymes involved in cellular processes.
- DNA/RNA interactions : The planar aromatic rings in the structure may allow for intercalation with DNA or RNA, potentially affecting gene expression or replication .
Structure-Activity Relationship (SAR)
Although specific SAR studies for this compound are not available, we can infer some relationships based on similar structures:
- The 4-fluorophenyl group may enhance binding affinity to certain receptors or enzymes by modulating electronic properties.
- The propylamino-pyrimidinyl substituent could play a role in target recognition and binding.
- The methanol group at the 5-position may contribute to hydrogen bonding interactions with biological targets.
Potential Applications
Based on the structural features and inferred biological activities, this compound may have potential applications in:
- Cancer research : As a lead compound for developing new anticancer agents .
- Neuropharmacology : Investigating potential anticonvulsant or neuroprotective properties.
- Enzyme inhibition studies : Exploring its ability to modulate enzyme activity in various biological processes.
Future Research Directions
To fully elucidate the biological activity of 5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-, the following studies are recommended:
- In vitro assays : Screening against various cancer cell lines, enzyme panels, and receptor binding assays.
- In vivo studies : Evaluating pharmacokinetics, toxicity, and efficacy in animal models.
- Structure-activity relationship studies : Synthesizing and testing structural analogs to optimize biological activity.
- Molecular modeling : Conducting computational studies to predict interactions with potential biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
